1-(4-Ethylphenyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)cyclopentan-1-ol is an organic compound with the molecular formula C₁₃H₁₈O It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-ethylphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: 1-(4-Ethylphenyl)cyclopentanone or 1-(4-Ethylphenyl)cyclopentanoic acid.
Reduction: 1-(4-Ethylphenyl)cyclopentane.
Substitution: 1-(4-Ethylphenyl)cyclopentyl halides or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: The parent compound without the 4-ethylphenyl substitution.
1-Methylcyclopentan-1-ol: A similar compound with a methyl group instead of an ethylphenyl group.
1-Phenylcyclopentan-1-ol: A compound with a phenyl group instead of an ethylphenyl group.
Uniqueness
1-(4-Ethylphenyl)cyclopentan-1-ol is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and potential applications. This substitution can affect the compound’s steric and electronic properties, making it distinct from other cyclopentanol derivatives.
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(4-ethylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-2-11-5-7-12(8-6-11)13(14)9-3-4-10-13/h5-8,14H,2-4,9-10H2,1H3 |
InChI Key |
HUWLEGKNRDPJDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.